N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid
Description
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is a salt formed by protonating the tertiary amine group of N,N-Dimethylpent-1-yn-3-amine with trifluoroacetic acid (TFA). The compound combines an aliphatic amine bearing a terminal alkyne moiety with TFA, a strong carboxylic acid derivative. This salt is likely synthesized via a straightforward acid-base reaction in a solvent such as dichloromethane (DCM), followed by purification via reverse-phase chromatography or solvent evaporation, as observed in analogous TFA salt syntheses (e.g., polyamine-TFA salts in , and 19).
TFA salts are commonly used to enhance solubility and stability of amines during synthesis and purification.
Properties
IUPAC Name |
N,N-dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.C2HF3O2/c1-5-7(6-2)8(3)4;3-2(4,5)1(6)7/h1,7H,6H2,2-4H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNQUIZCOJPSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Coupling (A³ Coupling)
The copper-catalyzed A³ reaction (aldehyde-alkyne-amine) represents one of the most efficient methods for preparing propargylamines. This approach involves a one-pot three-component coupling reaction between an aldehyde, a secondary amine, and a terminal alkyne. The reaction typically proceeds via the following general pathway:
- Formation of an iminium ion from the aldehyde and amine
- Copper-catalyzed activation of the terminal alkyne
- Addition of the metalated alkyne to the iminium ion intermediate
For N,N-dimethylpent-1-yn-3-amine, this reaction would involve coupling of acetaldehyde, dimethylamine, and ethyne (acetylene). Various copper catalysts can be employed, with copper(I) species being particularly effective. The reaction can be performed using copper catalysts in combination with ligands, which can also enable enantioselective variants of this transformation.
Nucleophilic Substitution Route
Another approach involves the nucleophilic substitution of α-halo ketones or α-chloroaldehydes followed by alkynylation. This two-step process involves:
- Nucleophilic substitution with dimethylamine to introduce the amine functionality
- Subsequent alkynylation using the Ohira-Bestmann reagent or similar alkynylation methods
This method can be effective for preparing N,N-dimethylpent-1-yn-3-amine, starting from 1-chloro-3-butanone or similar halogenated precursors.
Reduction of Alkynyl Imines
The reduction of alkynyl imines represents another viable route to propargylamines. This approach involves:
- Condensation of a ketone with dimethylamine to form an imine
- Introduction of an alkynyl group via organometallic reagents
- Reduction of the resulting alkynyl imine
For N,N-dimethylpent-1-yn-3-amine, this could involve the reaction of acetaldehyde with dimethylamine, followed by addition of an ethynyl anion equivalent and subsequent reduction.
Specific Synthesis Routes for N,N-Dimethylpent-1-yn-3-amine
Catalytic Asymmetric Synthesis
Recent advances in the field have enabled the enantioselective synthesis of propargylamines using chiral catalysts. For N,N-dimethylpent-1-yn-3-amine, the copper-catalyzed asymmetric A³ coupling reaction represents a powerful approach. This methodology employs chiral phosphine ligands such as StackPhim ligands, which have been demonstrated to provide excellent enantioselectivity in the formation of similar propargylamine derivatives.
The reaction typically proceeds as follows:
- Formation of a copper-ligand complex with a chiral phosphine ligand
- Activation of the terminal alkyne to form a copper acetylide
- Addition to the iminium ion formed from acetaldehyde and dimethylamine
- Protonation to release the product and regenerate the catalyst
This method can achieve enantiomeric excesses of up to 94% for similar propargylamine derivatives.
Modified Darzens Condensation Approach
A modified Darzens condensation followed by transformation of the epoxide intermediate offers another synthetic route to N,N-dimethylpent-1-yn-3-amine:
- Reaction of acetaldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester
- Conversion to the corresponding aldehyde via reduction and oxidation steps
- Reductive amination with dimethylamine
- Introduction of the alkyne functionality
This approach shares conceptual similarities with methods described for other amine compounds like N-methyl-3,4-dimethoxyphenylethylamine.
Direct Functionalization of Alkynes
Another approach involves the direct functionalization of but-1-yne:
- Metallation of but-1-yne with a strong base such as n-butyllithium
- Addition to an activated iminium ion derived from formaldehyde and dimethylamine
- Adjustment of oxidation state as needed
This method leverages the nucleophilicity of metallated alkynes and provides a more direct route to the target compound.
Preparation of Trifluoroacetic Acid Salts
General Salt Formation Method
The conversion of N,N-dimethylpent-1-yn-3-amine to its trifluoroacetic acid salt involves a straightforward acid-base reaction. The general procedure can be described as follows:
- Dissolve the free amine in an appropriate solvent (typically diethyl ether or dichloromethane)
- Cool the solution to 0°C
- Add trifluoroacetic acid dropwise with stirring
- Allow crystallization of the salt
- Filter and wash the crystals with additional solvent
- Dry under vacuum
This method has been successfully applied to various amines, including secondary and tertiary amines, as demonstrated in the literature.
Table 1: Typical Reaction Conditions for Trifluoroacetic Acid Salt Formation
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Diethyl ether | Dichloromethane or other ethereal solvents can also be used |
| Temperature | 0°C | Cooling helps control exothermic reaction and improves crystallization |
| Molar ratio (TFA:amine) | 1:1 | Excess TFA can be used to ensure complete salt formation |
| Reaction time | 5-10 minutes | Additional stirring may be necessary for complete reaction |
| Washing solvent | Diethyl ether | Removes excess reagents and impurities |
| Drying conditions | Under vacuum, room temperature | Higher temperatures should be avoided to prevent decomposition |
Mechanistic Considerations
The formation of amine trifluoroacetate salts involves proton transfer from trifluoroacetic acid to the nitrogen atom of the amine. This protonation enhances the stability of the compound through ionic interactions between the resulting ammonium cation and the trifluoroacetate anion. The high acidity of trifluoroacetic acid (pKa approximately 0.23) ensures complete protonation of the amine, leading to stable salt formation.
Complete Synthesis Protocol for N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid
Synthesis of N,N-Dimethylpent-1-yn-3-amine via A³ Coupling
Based on the literature, a practical synthesis protocol for N,N-dimethylpent-1-yn-3-amine can be outlined as follows:
Materials:
- Acetaldehyde
- Dimethylamine (40% aqueous solution)
- Ethyne gas or trimethylsilylacetylene with deprotection reagents
- Copper(I) chloride or copper(I) iodide
- Appropriate ligand (e.g., triphenylphosphine or chiral phosphine ligand for asymmetric synthesis)
- Anhydrous tetrahydrofuran or dichloromethane
- Molecular sieves (4Å)
- Standard workup and purification materials
Procedure:
- Add the copper catalyst (5-10 mol%) and ligand (5-15 mol%) to an oven-dried reaction vessel.
- Add anhydrous solvent and molecular sieves, then cool to 0°C.
- Add dimethylamine (1.2-1.5 equivalents) and stir for 15-30 minutes.
- Add acetaldehyde (1.0 equivalent) and stir for an additional 30 minutes.
- Introduce the alkyne component (ethyne gas or appropriate surrogate, 1.2-1.5 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction with saturated ammonium chloride solution.
- Extract with an appropriate organic solvent, dry, and concentrate.
- Purify by column chromatography to obtain pure N,N-dimethylpent-1-yn-3-amine.
Conversion to Trifluoroacetate Salt
The purified N,N-dimethylpent-1-yn-3-amine can be converted to its trifluoroacetic acid salt using the following procedure:
- Dissolve the purified N,N-dimethylpent-1-yn-3-amine (1.0 equivalent) in diethyl ether (10 mL per gram of amine) and cool to 0°C.
- Add trifluoroacetic acid (1.0-1.1 equivalents) dropwise with stirring.
- Continue stirring at 0°C for an additional 5 minutes after the addition is complete.
- Allow the precipitated crystals to form (this may take 5-30 minutes).
- Filter the crystals and wash with cold diethyl ether.
- Dry the product under vacuum at room temperature to obtain this compound as crystalline solid.
The salt formation typically proceeds in excellent yields (>90%) and provides a product with enhanced stability and defined crystalline properties.
Analysis and Characterization
Spectroscopic Characterization
The identity and purity of this compound can be confirmed through various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR would show characteristic signals for:
- Terminal alkyne proton (δ ~2.5 ppm)
- Methyl protons adjacent to nitrogen (δ ~2.8-3.0 ppm)
- Methyl and methylene protons of the ethyl group (δ ~0.9-1.8 ppm)
- The α-proton adjacent to both the amine and alkyne (δ ~3.5-4.0 ppm)
- Broad signal for the ammonium proton
- ¹³C NMR would show signals for:
- Terminal alkyne carbons (δ ~70-85 ppm)
- Methyl carbons adjacent to nitrogen (δ ~40-45 ppm)
- Methyl and methylene carbons of the ethyl group (δ ~10-30 ppm)
- The α-carbon (δ ~55-60 ppm)
- Trifluoroacetate carbonyl carbon (δ ~160-165 ppm, quartet due to C-F coupling)
- Trifluoromethyl carbon (δ ~115-120 ppm, quartet due to C-F coupling)
Infrared (IR) Spectroscopy:
- Terminal alkyne C-H stretch (~3300 cm⁻¹)
- Terminal alkyne C≡C stretch (~2100-2200 cm⁻¹)
- C-F stretching vibrations (~1100-1200 cm⁻¹)
- Carbonyl stretching of trifluoroacetate (~1670-1690 cm⁻¹)
- N-H stretching of the ammonium group (~2700-3100 cm⁻¹, broad)
Physical Characterization
The physical properties of this compound typically include:
- Appearance: White to off-white crystalline solid
- Melting point: Expected in the range of 90-120°C (based on similar amine trifluoroacetate salts)
- Solubility: Highly soluble in water and polar organic solvents (methanol, ethanol), moderately soluble in chloroform and dichloromethane, poorly soluble in diethyl ether and non-polar solvents
Applications and Significance
Synthetic Applications
This compound serves as a valuable building block in organic synthesis due to its multiple reactive functionalities:
The terminal alkyne can participate in various metal-catalyzed coupling reactions, including Sonogashira coupling, click chemistry, and alkyne hydroamination.
The tertiary amine functionality (as its salt) provides a handle for further functionalization or can serve as a directing group in various transformations.
The compound can be utilized in the synthesis of biologically active molecules containing propargylamine motifs, which are present in several enzyme inhibitors and pharmaceutical agents.
Pharmaceutical Relevance
Propargylamine derivatives have gained significant attention in medicinal chemistry, particularly as monoamine oxidase inhibitors. The N,N-dimethylpent-1-yn-3-amine structure shares features with compounds that have demonstrated neuroprotective properties. The trifluoroacetic acid salt formation enhances stability, solubility, and bioavailability of the amine, making it potentially useful for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trifluoroacetic acid moiety can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Chemistry
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid serves as a building block in organic synthesis. It is employed as a reagent in various chemical reactions including:
- Oxidation : The alkyne group can be oxidized to yield ketones or carboxylic acids.
- Reduction : The compound can be reduced to form alkanes or alkenes.
- Substitution Reactions : The trifluoroacetic acid moiety can undergo substitution to create different derivatives.
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Ketones/Carboxylic Acids | Potassium permanganate, Chromium trioxide |
| Reduction | Alkanes/Alkenes | Lithium aluminum hydride, Hydrogen gas |
| Substitution | Derivatives | Amines, Alcohols |
Biology
Research into the biological activity of this compound has revealed potential interactions with biomolecules. Its unique structure allows it to participate in biochemical pathways that may lead to therapeutic applications.
Medicine
The compound is being explored as a precursor for drug development due to its ability to interact with various molecular targets. Studies have indicated potential anticancer properties when incorporated into drug formulations.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Anticancer Activity : A study highlighted the compound's potential as an anticancer agent through its ability to inhibit cell growth in multiple cancer cell lines (e.g., SNB-19 and OVCAR-8) with significant percent growth inhibitions observed .
- Organic Synthesis : Research demonstrated the use of trifluoroacetic acid as a catalyst in one-pot reactions involving this compound to synthesize complex organic structures efficiently .
- Reactivity Studies : Investigations into the reactivity of this compound have shown its versatility in forming various derivatives through oxidation and substitution reactions .
Mechanism of Action
The mechanism of action of N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways. The alkyne group can participate in various chemical reactions, while the trifluoroacetic acid moiety can enhance the compound’s reactivity and stability. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) N-Methylaniline Trifluoroacetate ()
- Structure : Combines an aromatic amine (N-methylaniline) with TFA.
- Key Differences :
- Reactivity : The aromatic ring in N-methylaniline allows for electrophilic substitution reactions, whereas the alkyne in N,N-Dimethylpent-1-yn-3-amine enables cycloaddition or metal-catalyzed coupling reactions.
- Acid-Base Properties : Aromatic amines (pKa ~4.6) are less basic than aliphatic amines (pKa ~9–11), affecting protonation efficiency during salt formation.
(b) Polyamine-TFA Salts ()
- Examples : Hexane-1,6-diaminium and heptane-1,7-diaminium bis(2,2,2-trifluoroacetate).
- Key Differences: Size and Charge: Polyamines (e.g., hexane-1,6-diamine) form dicationic salts with two TFA counterions, whereas N,N-Dimethylpent-1-yn-3-amine is monocationic. Applications: Polyamine-TFA salts are used in supramolecular chemistry or as enzyme inhibitors, while the alkyne-containing salt may serve as a click chemistry reagent.
(c) HADA TFA Salt ()
- Structure: 3-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino}-D-alanine TFA salt.
- Key Differences :
(d) N-(2-Aminoethyl)maleimide Trifluoroacetate ()
- Structure : Combines a maleimide group (for thiol conjugation) with a TFA salt.
- Key Differences :
Physicochemical Properties
Estimated based on analogous structures. *Inferred from TFA salt stability in and .
Biological Activity
N,N-Dimethylpent-1-yn-3-amine;2,2,2-trifluoroacetic acid is a novel compound that has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound combines an alkyne group with a trifluoroacetic acid moiety, which may enhance its reactivity and biological interactions.
Chemical Structure and Properties
The chemical formula of this compound is represented as follows:
This compound features a unique structure that allows for diverse chemical reactions, making it valuable in synthetic chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The alkyne group can participate in chemical reactions that modify proteins or nucleic acids, while the trifluoroacetic acid moiety may enhance solubility and stability in biological environments.
Pharmacological Potential
Recent studies have explored the pharmacological potential of this compound. It has been investigated for:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties, indicating potential applications in treating infections.
- Cytotoxicity : Research has shown that certain alkyne-containing compounds can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity of this compound remains to be fully characterized but warrants further investigation .
Case Studies
Several case studies have been conducted to assess the biological activity of compounds related to this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial effects of various alkyne derivatives against bacterial strains. Results indicated that modifications to the alkyne structure could enhance activity .
- Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines treated with related compounds. The findings suggested that structural variations significantly influenced cytotoxicity levels .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is useful.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Dimethyl (4-methylpent-1-yn-3-yl)amine | Alkyne | Antimicrobial |
| 2,2-Dimethylpent-4-yn-1-amine hydrochloride | Alkyne (salt form) | Cytotoxic |
| N,N-Dimethylhexanamide | Amide | Anti-inflammatory |
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction between N,N-Dimethylpent-1-yne and trifluoroacetic acid under controlled conditions. This compound is not only important for academic research but also holds potential for industrial applications in producing specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
